molecular formula C21H22N4O2S2 B2884479 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 392294-56-3

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

货号: B2884479
CAS 编号: 392294-56-3
分子量: 426.55
InChI 键: KIAAIJFEJXOSCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a potent and selective cell-permeable inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. MALT1 is a key signaling protein that functions as a paracaspase, cleaving multiple substrates upon activation of the CARD11/BCL10/MALT1 (CBM) complex downstream of antigen receptors . This complex is a critical node in the NF-κB signaling pathway, which is essential for lymphocyte activation and proliferation. The primary research value of this compound lies in its ability to specifically block MALT1 proteolytic activity, thereby suppressing NF-κB-driven gene expression and T-cell and B-cell activation. Its application is pivotal in immunological and oncological research, particularly for investigating the pathogenesis of ABC-subtype Diffuse Large B-Cell Lymphoma (DLBCL) and other B-cell malignancies where constitutive B-cell receptor signaling and MALT1 activity drive cell survival. By inhibiting MALT1, this compound induces apoptosis in MALT1-dependent lymphoma cells , providing a powerful chemical tool for dissecting CBM complex biology and validating MALT1 as a therapeutic target for hematologic cancers and autoimmune disorders.

属性

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-12-8-13(2)10-16(9-12)19(27)23-20-24-25-21(29-20)28-11-18(26)22-17-7-5-6-14(3)15(17)4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAAIJFEJXOSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , an amide group , and a dimethylphenylamino moiety. Its molecular formula is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of 378.51 g/mol. The structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.

PropertyValue
Molecular FormulaC17H22N4O2S2
Molecular Weight378.51 g/mol
PurityTypically 95%

1. Anticancer Activity

Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The 1,3,4-thiadiazole derivatives have been linked to various cancer types due to their ability to modulate enzyme activity or receptor binding .

Case Study: Anticancer Efficacy
A study evaluating the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines (MCF-7) demonstrated significant inhibition rates at varying concentrations. The use of the Trypan blue exclusion method confirmed substantial activity against these cancer cells .

2. Antimicrobial Properties

Thiadiazole derivatives are known for their broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. Research indicates that these compounds can effectively combat multidrug-resistant bacteria and fungi.

Antimicrobial Screening Results
In a comparative study assessing the minimum inhibitory concentration (MIC) against common pathogens:

  • Staphylococcus aureus : Potent activity observed.
  • Candida albicans : Significant antifungal properties noted .

3. Other Biological Activities

The biological importance of 1,3,4-thiadiazole derivatives extends to several other pharmacological properties:

  • Anti-inflammatory : Reducing inflammation markers in various models.
  • Antiviral : Potential activity against viral infections.
  • Analgesic : Pain-relieving effects observed in animal models .

The mechanisms by which this compound exerts its biological effects involve:

  • Modulation of specific enzyme activities.
  • Interaction with cellular receptors leading to altered signaling pathways.
  • Induction of apoptosis in cancer cells through various biochemical pathways .

Future Directions and Research Opportunities

Given the promising biological activities demonstrated by this compound and its derivatives, further investigation is warranted to:

  • Explore its efficacy in clinical settings.
  • Investigate potential side effects and safety profiles.
  • Develop novel formulations that enhance bioavailability and therapeutic outcomes.

相似化合物的比较

Key Observations :

  • The target compound’s synthesis may resemble ’s reflux method or ’s acid-mediated cyclization, depending on precursor availability.

Structural Features

Substituents on the thiadiazole ring influence planarity, hydrogen bonding, and crystal packing:

Compound Name Substituents Structural Notes Reference
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-Dimethylphenyl, methylsulfanyl benzylidene Planar structure; intramolecular C–H∙∙∙N bonds form 5-membered rings
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl, phenyl, acetamide Co-crystals with (4.1a); steric hindrance from trichloro group
Target Compound 2,3-Dimethylphenyl, 3,5-dimethylbenzamide Likely planar with enhanced lipophilicity from methyl groups

Key Observations :

  • Intramolecular hydrogen bonds (as in ) could stabilize the target compound’s conformation, affecting bioavailability .

Key Observations :

  • Methyl groups () correlate with pesticidal activity, suggesting the target compound’s 3,5-dimethylbenzamide may confer similar properties .
  • Trichloroethyl groups () could inspire halogenation strategies to boost bioactivity in the target compound .

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Name Melting Point (K) Solubility Notes Reference
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) Not reported Recrystallized from DMSO/water
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 408 Crystallized from acetone
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 503–504 Insoluble in water; soluble in acetic acid
Target Compound Not reported Likely low water solubility (lipophilic groups)

Key Observations :

  • The target compound’s dimethyl substituents may reduce water solubility compared to chlorophenyl analogs (), necessitating formulation adjustments for in vivo studies.

常见问题

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Critical steps include:

  • Thiadiazol-2-amine intermediate preparation via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) .
  • Thioether linkage formation using mercaptoacetic acid derivatives, requiring base catalysts (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Final coupling of substituents via carbodiimide-mediated amidation . Optimization factors: Temperature (60–100°C), solvent choice (DMF for solubility), and reaction time (12–24 hours) significantly impact yields. For example, prolonged heating in H₂SO₄ improved cyclization efficiency (97.4% yield) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR verifies substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–7.9 ppm) .
  • IR Spectroscopy : Confirms amide C=O (1650–1670 cm⁻¹) and thiadiazole C=N (1540–1560 cm⁻¹) bonds .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 384) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., planar thiadiazole rings with intramolecular H-bonds) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous thiadiazoles exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticancer Potential : IC₅₀ of 10–20 µM in MCF-7 cells through apoptosis induction .
  • Antioxidant Effects : DPPH radical scavenging (EC₅₀ ~50 µM) due to electron-donating substituents .

Q. How are solubility and stability profiles assessed during early-stage research?

  • Solubility : Tested in DMSO (primary solvent for assays) and aqueous buffers (PBS, pH 7.4) via UV-vis spectrophotometry .
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What in vitro assays are used for initial bioactivity screening?

  • MTT Assay : Cytotoxicity screening in cancer cell lines (e.g., HepG2, A549) .
  • Agar Diffusion : Antimicrobial activity against Gram-positive/negative strains .
  • Enzyme Inhibition : Kinase or protease targets assessed via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Catalyst Screening : Pd/C or CuI for coupling reactions (improves regioselectivity) .
  • Solvent Optimization : Switch to THF/water biphasic systems to reduce byproducts .
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and enhances purity .
  • Example Data :
StepCatalystSolventYield (%)
CyclizationH₂SO₄Toluene97.4
AmidationEDC/HOBtDMF82.1

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate antimicrobial claims with both broth microdilution and time-kill assays .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid degradation .
  • Structural Confirmation : Ensure compound integrity via LC-MS post-assay to exclude decomposition .

Q. What computational methods elucidate the mechanism of action?

  • Molecular Docking : Predict binding to EGFR (PDB: 1M17) or DHFR (PDB: 1DLS) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., -CF₃) with anticancer potency .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How are reaction intermediates characterized in real-time?

  • In-situ FTIR : Monitors carbonyl reduction (e.g., 1670 → 1640 cm⁻¹ shift during amidation) .
  • HPLC-MS : Tracks intermediates (e.g., thiosemicarbazide at m/z 250) with C18 columns .
  • NMR Reaction Monitoring : Quantifies cyclization progress via disappearance of NH₂ peaks (δ 5.2 ppm) .

Q. What strategies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by thermal stabilization (e.g., 5°C shift for DHFR) .
  • Silencing/Overexpression : CRISPR KO of suspected targets (e.g., Bcl-2) to assess activity loss .
  • SPR/BLI : Measure binding kinetics (kₐ/kd) using purified proteins (e.g., KD < 1 µM for kinases) .

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